![molecular formula C13H9ClN2OS B2390291 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-24-5](/img/structure/B2390291.png)
3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a thienopyrimidinone derivative. Thienopyrimidinones have been found to have significant biological activities. For instance, they have been discovered as potent inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases . They have also been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Synthesis Analysis
Thienopyrimidinones have been synthesized as part of various research programs. For example, a series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs . Another study designed, synthesized, and screened a number of thieno[2,3-d]pyrimidin-4(3H)-ones against Mycobacteria .Molecular Structure Analysis
The molecular structure of thienopyrimidinones has been studied in the context of their inhibitory activity against certain kinases . The protein crystal structures of the bound Pim-1 complexes of benzothienopyrimidinones were determined and used to guide structure-activity relationship studies .Chemical Reactions Analysis
Thienopyrimidinones have been found to exhibit significant biological activities through various chemical reactions. For instance, they have been found to efficiently interrupt the phosphorylation of Bad in both K562 and LnCaP-Bad cell lines .Scientific Research Applications
- Researchers have designed, synthesized, and screened thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents . Some of these compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Notably, compounds 13b and 29e demonstrated excellent antimycobacterial activity (with MIC values in the range of 6–8 μM). These findings suggest that thieno[2,3-d]pyrimidin-4(3H)-ones hold promise for developing new antitubercular drugs.
- Thieno[3,2-d]pyrimidin-4-amines were investigated for their inhibitory effects on Cyt-bd , a crucial enzyme in mycobacterial respiration. Initial structure-activity relationship (SAR) studies revealed that these compounds inhibit Cyt-bd. Further research could explore their potential as antimycobacterial agents .
- New thieno[2,3-d]pyrimidine-derived compounds were designed to target VEGFR-2 (vascular endothelial growth factor receptor 2). These compounds were tested in vitro for their ability to inhibit VEGFR-2 and prevent cancer cell growth. Further investigations are needed to explore their efficacy in cancer therapy .
Antitubercular Activity
Inhibition of Cyt-bd
Anticancer Potential via VEGFR-2 Inhibition
Mechanism of Action
Target of Action
The primary targets of 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria . This compound has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
It’s known that the compound exhibits antimycobacterial activity, suggesting it interacts with its targets in a way that inhibits the growth or survival of the mycobacteria .
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacteria, leading to their inhibition .
Result of Action
The molecular and cellular effects of 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one’s action result in significant antimycobacterial activity . The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM .
Future Directions
Thienopyrimidinones have potential applications in medicinal chemistry. They have been found to have significant antimycobacterial activity and could be developed as antitubercular agents . They also have potential as anticancer drugs, with some compounds showing potent antiproliferative activity in various cell lines .
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-10-3-1-9(2-4-10)7-16-8-15-12-11(13(16)17)5-6-18-12/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLIRCJMLLQKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CS3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one |
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